molecular formula C20H12N2 B3069700 1,4-Bis(pyridin-4-ylethynyl)benzene CAS No. 158525-01-0

1,4-Bis(pyridin-4-ylethynyl)benzene

Cat. No.: B3069700
CAS No.: 158525-01-0
M. Wt: 280.3 g/mol
InChI Key: ONNGGLJSLBGWLB-UHFFFAOYSA-N
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Description

1,4-Bis(4-pyridylethynyl)benzene is a box-like macrocycle that has been derived in high yield . This macrocyclic fluorogen shows unique aggregation-induced emission properties .


Synthesis Analysis

The synthesis of 1,4-Bis(4-pyridylethynyl)benzene involves the use of Pd/Cu-catalysed Sonogashira cross-coupling reactions and/or lithium chemistry involving nucleophilic aromatic substitution . This compound has been prepared in good yields .


Molecular Structure Analysis

The molecular structure of 1,4-Bis(4-pyridylethynyl)benzene is based on a box-like macrocycle . The X-ray crystal structures show a variety of packing motifs .


Chemical Reactions Analysis

The chemical reactions of 1,4-Bis(4-pyridylethynyl)benzene involve unique aggregation-induced emission properties . This property is significant in the field of host-guest chemistry .


Physical and Chemical Properties Analysis

The physical properties of 1,4-Bis(4-pyridylethynyl)benzene include a melting point of 185-203 °C . The chemical properties include unique aggregation-induced emission properties .

Scientific Research Applications

1,4-Bis(pyridin-4-ylethynyl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.

    Biology: The compound is employed in the development of fluorescent probes and sensors for biological imaging.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug delivery systems.

    Industry:

Mechanism of Action

Pharmacokinetics

Some properties can be predicted based on its chemical structure . It has a molecular weight of 280.32 g/mol and a predicted density of 1.23±0.1 g/cm3 . It is poorly soluble in water but soluble in organic solvents like benzene and methanol . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

It has been noted that the compound can be used as an organic luminescent material for the preparation of fluorescent probes and organic light-emitting diodes (oleds) . This suggests that it may have interesting photophysical properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Bis(pyridin-4-ylethynyl)benzene. For instance, its solubility in different solvents could affect its distribution and availability in various environments. Furthermore, it should be stored at 2-8℃ to maintain its stability .

Future Directions

The future directions of research on 1,4-Bis(4-pyridylethynyl)benzene could involve further exploration of its unique aggregation-induced emission properties . This could have significant implications in the field of host-guest chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(pyridin-4-ylethynyl)benzene can be synthesized through a reaction between 1,4-dibromobenzene and 4-ethynylpyridine using a palladium-catalyzed Sonogashira coupling reaction . The reaction typically involves the use of a palladium catalyst, such as Pd(PPh3)4, and a copper co-catalyst, such as CuI, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(pyridin-4-ylethynyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and various substituted pyridine compounds .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(2-pyridylethynyl)benzene
  • 1,4-Bis(3-pyridylethynyl)benzene
  • 1,4-Bis(4-pyridylethynyl)benzene

Properties

IUPAC Name

4-[2-[4-(2-pyridin-4-ylethynyl)phenyl]ethynyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2/c1-2-18(6-8-20-11-15-22-16-12-20)4-3-17(1)5-7-19-9-13-21-14-10-19/h1-4,9-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNGGLJSLBGWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=NC=C2)C#CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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